Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate

Description

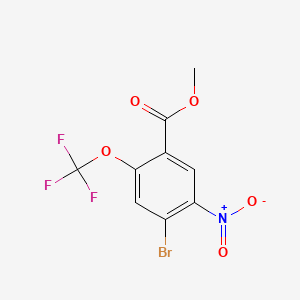

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate (C₉H₅BrF₃NO₅, molecular weight 344.04) is a halogenated aromatic ester featuring a bromo substituent at position 4, a nitro group at position 5, and a trifluoromethoxy group at position 2.

Properties

Molecular Formula |

C9H5BrF3NO5 |

|---|---|

Molecular Weight |

344.04 g/mol |

IUPAC Name |

methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-6(14(16)17)5(10)3-7(4)19-9(11,12)13/h2-3H,1H3 |

InChI Key |

PWLBYRLCDSXTGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Methyl Benzoate Derivatives

Objective: Introduce a nitro group at the ortho position relative to the ester group.

- Reagents: Concentrated sulfuric acid and nitric acid mixture.

- Procedure:

- Methyl benzoate or its derivatives are nitrated by adding to a cooled mixture of concentrated sulfuric acid and nitric acid.

- The nitration occurs at 0–100°C, favoring ortho and para substitution, with the ortho position being predominant due to the activating effect of the ester group.

- Reaction:

$$

\text{Methyl benzoate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 2-nitrobenzoate}

$$

- Outcome: Formation of methyl 2-nitrobenzoate, which is a key intermediate.

Selective Bromination at the Para Position

Objective: Introduce a bromine atom at the para position relative to the ester group, yielding methyl 4-bromo-2-nitrobenzoate.

- Reagents: Bromine (Br₂) in an organic solvent such as acetic acid, dichloromethane, or chloroform.

- Conditions:

- Temperature maintained between -15°C to 100°C.

- Bromination is facilitated under controlled conditions to favor para substitution and minimize ortho substitution.

- Reaction:

$$

\text{Methyl 2-nitrobenzoate} + \text{Br}_2 \xrightarrow{\text{solvent, temp. control}} \text{Methyl 4-bromo-2-nitrobenzoate}

$$

- Notes: The reaction's selectivity is influenced by the electron-withdrawing effects of the nitro and ester groups, which direct electrophilic substitution to the para position.

Reduction of Nitro Group to Amino Group

Objective: Convert methyl 4-bromo-2-nitrobenzoate to methyl 4-bromo-2-aminobenzoate.

- Reagents: Iron powder, tin(II) chloride, or catalytic hydrogenation.

- Conditions:

- Reflux in acetic acid or hydrochloric acid.

- Typical temperature around 20–230°C depending on the reducing agent.

- Reaction:

$$

\text{Methyl 4-bromo-2-nitrobenzoate} + \text{Reducing agent} \rightarrow \text{Methyl 4-bromo-2-aminobenzoate}

$$

- Outcome: Selective reduction of the nitro group to an amino group, which is a precursor for subsequent diazotization or halogenation steps.

Diazotization and Aromatic Bromination (Optional for Further Functionalization)

Objective: Achieve specific substitution patterns or introduce additional halogens if needed.

- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid, and bromine.

- Conditions:

- Diazotization at low temperatures (~0°C).

- Followed by bromination under controlled conditions.

Final Esterification to Obtain Methyl 4-bromo-2-nitrobenzoate

- Reagents: Methyl alcohol (methanol) and acid catalysts such as sulfuric acid.

- Procedure: Esterification of the corresponding carboxylic acid (if synthesized via hydrolysis) to methyl ester.

Summary Table of Key Preparation Steps

In-Depth Research Findings

Recent advances in organic synthesis emphasize chemoselectivity, especially in halogenation and nitration of aromatic compounds. The use of milder conditions and specific catalysts (e.g., copper-based catalysts) enhances regioselectivity and yield. Patents and literature highlight the importance of temperature control and solvent choice to prevent overreaction or formation of undesired isomers.

The reduction step's selectivity is critical to avoid over-reduction or side reactions, with iron powder and acetic acid being preferred for their efficiency and environmental friendliness. The overall synthesis pathway aligns with green chemistry principles, minimizing waste and hazardous reagents.

Scientific Research Applications

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can also participate in redox reactions, where the nitro group can be reduced to an amino group, altering its chemical and biological properties .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound shares structural motifs with halogenated benzoate derivatives, particularly those with bromo, fluoro, and methoxy substituents. Below is a comparative analysis of its analogs based on molecular features:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | CAS No. | Structural Similarity Score |

|---|---|---|---|---|---|

| Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate | C₉H₅BrF₃NO₅ | 344.04 | Br (4), NO₂ (5), CF₃O (2) | Not provided | Reference compound |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | C₉H₈BrFO₃ | 263.06 | Br (5), F (4), OCH₃ (2) | 4133-72-6 | 0.95 |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C₈H₆BrFO₃ | 249.04 | Br (4), F (5), OH (2) | 1644-71-9 | 0.95 |

| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.01 | Br (5), F (4), OH (2) | 95383-26-9 | 0.91 |

Data sourced from structural databases and synthesis reports .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (CF₃O) and nitro (NO₂) groups in the target compound enhance electron withdrawal compared to analogs with methoxy (OCH₃) or hydroxyl (OH) groups. This increases electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions .

Reactivity and Stability

- Nitro Group Impact: The nitro group at position 5 in the target compound may stabilize negative charge intermediates in substitution reactions, contrasting with fluoro-substituted analogs (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate), where fluorine’s inductive effects dominate .

- Hydrolysis Sensitivity: Esters with hydroxyl groups (e.g., 5-Bromo-4-fluoro-2-hydroxybenzoic acid) are more prone to hydrolysis under basic conditions than the trifluoromethoxy-protected target compound .

Biological Activity

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains functional groups that may contribute to its biological effects, such as the nitro and trifluoromethoxy groups, which are known to enhance lipophilicity and metabolic stability.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF3N2O4. The presence of the bromine atom, nitro group, and trifluoromethoxy moiety plays a crucial role in its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 320.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 15.625–62.5 μM for these bacterial strains, indicating significant antibacterial activity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines. Further studies are needed to elucidate the specific pathways involved.

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma). The mechanism appears to involve the inhibition of key survival pathways, including the Akt signaling pathway, which is crucial for cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Lipophilicity Enhancement : The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane permeability and cellular uptake.

- Target Interaction : The compound may interact with specific enzymes or receptors involved in inflammatory responses or cancer cell survival .

Case Studies

Several case studies have documented the efficacy of this compound:

- Antibacterial Activity Against MRSA : A study conducted on various derivatives demonstrated that modifications to the nitro group significantly affected antibacterial potency, with certain derivatives showing enhanced activity against MRSA .

- Anticancer Evaluation : In vitro studies on A549 and C6 cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the key structural features and physicochemical properties of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate?

The compound features a benzoate ester backbone with three key substituents:

- Bromine at position 4, enhancing electrophilicity.

- Nitro group at position 5, contributing to electron-withdrawing effects and reactivity.

- Trifluoromethoxy group at position 2, influencing lipophilicity and metabolic stability.

Its molecular formula is C₉H₅BrF₃NO₅ (molecular weight: 344.04 g/mol), as confirmed by catalog data . The trifluoromethoxy group increases resistance to enzymatic degradation, making it valuable in medicinal chemistry .

Basic: What synthetic routes are employed for this compound?

A typical multi-step synthesis involves:

Halogenation : Bromination of a precursor benzoate ester at position 4 using Br₂ or N-bromosuccinimide (NBS) under radical conditions .

Nitration : Introduction of the nitro group at position 5 via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .

Trifluoromethoxy installation : Reaction of a hydroxyl intermediate with trifluoromethylating agents (e.g., CF₃I/K₂CO₃) .

Key intermediates should be purified via column chromatography to isolate positional isomers .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Temperature control : Maintain nitration below 10°C to suppress byproducts like dinitro derivatives .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for trifluoromethoxy group introduction to enhance nucleophilicity .

- Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in halogenation steps to improve bromine atom transfer efficiency .

- Protective groups : Temporarily protect reactive sites (e.g., ester groups) during nitration to prevent side reactions .

Advanced: What analytical techniques characterize this compound and identify impurities?

- NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethoxy signals from other fluorinated byproducts .

- HPLC-MS : Quantifies nitro-group positional isomers (common impurities) using reverse-phase C18 columns and acetonitrile/water gradients .

- X-ray crystallography : Resolves structural ambiguities, particularly for bromine/nitro group orientation .

- Elemental analysis : Validates purity by matching calculated vs. observed C/H/N/Br/F ratios .

Advanced: How do electron-withdrawing groups influence reactivity in nucleophilic substitutions?

The nitro and trifluoromethoxy groups create a strong electron-deficient aromatic ring, directing nucleophilic attack to the para position of the bromine. For example:

- In Suzuki couplings, the bromine acts as a leaving group, with Pd catalysis enabling cross-coupling to boronic acids at room temperature .

- The nitro group stabilizes transition states in SNAr reactions, accelerating substitutions with amines or thiols .

Advanced: What strategies mitigate competing side reactions during nitration?

- Regioselective blocking : Use temporary protective groups (e.g., methyl ethers) at position 2 to prevent undesired nitration .

- Low-temperature gradient addition : Add nitrating agent slowly (<1 mL/min) to avoid local overheating and di-nitration .

- Post-reaction quenching : Neutralize excess HNO₃ with NaHCO₃ immediately after reaction completion to prevent acid-catalyzed ester hydrolysis .

Basic: How do functional groups affect solubility and formulation?

- The trifluoromethoxy group enhances lipid solubility, making the compound suitable for lipid-based drug delivery systems .

- The nitro group reduces aqueous solubility; formulations often require co-solvents (e.g., DMSO) for in vitro assays .

- The ester moiety allows prodrug strategies, with hydrolysis in vivo releasing the active carboxylic acid .

Advanced: How can computational methods predict biological target interactions?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on interactions with the nitro and trifluoromethoxy groups .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed IC₅₀ data to optimize activity .

- MD simulations : Track stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

- Purification bottlenecks : Flash chromatography becomes impractical at >100 g scale; switch to fractional crystallization using ethanol/water mixtures .

- Exothermic reactions : Implement jacketed reactors with precise temperature control during nitration to prevent thermal runaway .

- Isomer separation : Use preparative HPLC with phenyl-hexyl columns to resolve nitro positional isomers at scale .

Advanced: How does isotopic labeling aid in metabolic pathway studies?

- ¹³C-labeled ester : Synthesize using ¹³C-methanol to track ester hydrolysis in vivo via LC-MS .

- ¹⁵N-nitro group : Enables detection of nitro-reductase activity in bacterial assays using isotope-ratio mass spectrometry .

- ¹⁸F-trifluoromethoxy : Radiolabel for PET imaging to study biodistribution and tumor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.